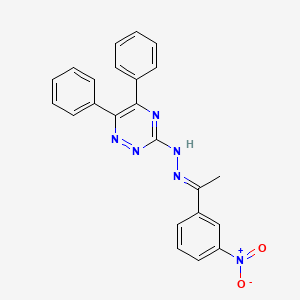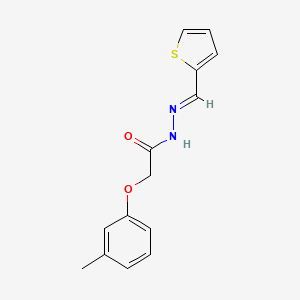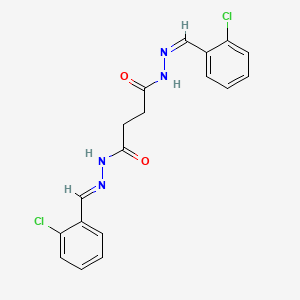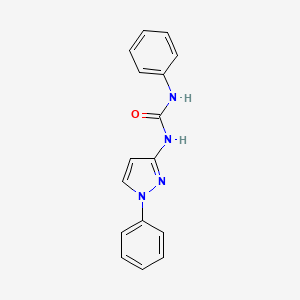![molecular formula C18H17IN4O4 B3857384 N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide
Overview
Description
N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide, also known as INH14, is a synthetic compound that has been studied for its potential use in cancer treatment. INH14 is a hydrazine derivative that has been shown to have antitumor activity in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide is that it has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for the study of N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide. One direction could be to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction could be to study the use of N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, the use of N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide in preclinical animal models could be further explored to determine its efficacy in vivo.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide has also been shown to inhibit the growth of cancer cells in vivo in mouse models.
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O4/c1-12-9-14(19)5-6-16(12)21-17(24)7-8-18(25)22-20-11-13-3-2-4-15(10-13)23(26)27/h2-6,9-11H,7-8H2,1H3,(H,21,24)(H,22,25)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIXYNBRSMORX-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B3857306.png)
![{1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B3857314.png)
![4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine](/img/structure/B3857322.png)




![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)


![4-[2-(4-fluorophenoxy)ethyl]morpholine](/img/structure/B3857376.png)
![2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3857378.png)
![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)